molecular formula C10H9NO3S B2834604 4-Ethoxythieno[2,3-b]pyridine-2-carboxylic acid CAS No. 2225136-30-9

4-Ethoxythieno[2,3-b]pyridine-2-carboxylic acid

Cat. No.: B2834604
CAS No.: 2225136-30-9
M. Wt: 223.25
InChI Key: VTLYLNAJPDMNGS-UHFFFAOYSA-N
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Description

“4-Ethoxythieno[2,3-b]pyridine-2-carboxylic acid” is an organic compound . It is a derivative of pyridinecarboxylic acid, which is a group of organic compounds that are monocarboxylic derivatives of pyridine .


Molecular Structure Analysis

The molecular weight of “this compound” is 223.25 . Its IUPAC name is this compound and its InChI code is 1S/C10H9NO3S/c1-2-14-7-3-4-11-9-6(7)5-8(15-9)10(12)13/h3-5H,2H2,1H3,(H,12,13) .


Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . More research is needed to provide a comprehensive analysis of its physical and chemical properties.

Scientific Research Applications

1. Antimicrobial Activities and DNA Interactions

4-Ethoxythieno[2,3-b]pyridine-2-carboxylic acid derivatives demonstrate notable antimicrobial activities. They are active against both Gram-positive and Gram-negative bacteria, as well as against yeast strains. Additionally, these compounds interact with DNA, which is critical for their antimicrobial function. These interactions were analyzed through molecular docking simulations, indicating the potential for designing new antimicrobial agents (Tamer et al., 2018).

2. Application in Polymer Solar Cells

Pyridine derivatives, including those related to this compound, have been utilized as cathode interfacial layers in polymer solar cells. These compounds enhance the power conversion efficiency of solar cells, demonstrating their potential in renewable energy technologies (Chen et al., 2017).

3. Synthesis of Novel Pyridine Derivatives

The compound and its derivatives are pivotal in the synthesis of novel pyridine derivatives. These derivatives include highly functionalized tetrahydropyridines and fused polyheterocyclic systems, which are significant in various chemical synthesis processes (Bakhite et al., 2005).

4. Spectroscopic Characterization and DFT Calculations

This compound and its derivatives have been the subject of extensive spectroscopic characterization and density functional theory (DFT) calculations. These studies provide insights into their molecular structure, electronic properties, and reactivity, which are crucial for various scientific and industrial applications (Hajam et al., 2021).

Safety and Hazards

The safety information available indicates that “4-Ethoxythieno[2,3-b]pyridine-2-carboxylic acid” may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid getting it in eyes, on skin, or on clothing, and to avoid ingestion and inhalation .

Properties

IUPAC Name

4-ethoxythieno[2,3-b]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c1-2-14-7-3-4-11-9-6(7)5-8(15-9)10(12)13/h3-5H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLYLNAJPDMNGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C=C(SC2=NC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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